N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide is a chemical compound that falls within the category of acetamides. Its molecular structure includes a hydroxyl group and a phenoxy group, which contribute to its unique properties and potential applications in various scientific fields. The compound is characterized by its molecular formula and a molecular weight of approximately 333.34 g/mol.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and Molport, where it is cataloged under specific identifiers for research purposes. In terms of classification, it is categorized under organic compounds, specifically as an acetamide derivative. The European Chemicals Agency has also classified it due to its potential carcinogenic properties, indicating its relevance in toxicological studies and safety assessments .
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide typically involves multi-step synthetic routes that may include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and the presence of catalysts to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential for monitoring the progress and confirming the structure of intermediates and products.
The molecular structure of N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide can be represented using various structural notations, including SMILES and InChI formats. The compound features a central acetamide moiety linked to a hydroxyoxan group and a 2-methylphenoxy substituent.
CC1=CC=C(C=C1)OCC(=O)N(C2=CC=C(C=C2)C)C
N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide can participate in various chemical reactions typical for acetamides:
The reactivity of this compound is influenced by its functional groups, making it suitable for further modifications in synthetic organic chemistry.
Research into related compounds suggests potential mechanisms involving inhibition or modulation of enzymatic pathways, which may lead to therapeutic effects in pharmacological contexts.
The chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH or temperature changes. It is crucial to handle this compound with care due to its classification as potentially carcinogenic .
N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide has potential applications in:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.: 33776-88-4
CAS No.:
CAS No.: 136033-39-1